1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Overview
Description
1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol is an organic compound with a complex structure that includes a pyrimidine ring substituted with an ethyl and methyl group on the phenyl ring, and a thiol group at the second position
Preparation Methods
The synthesis of 1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol typically involves multi-step organic reactions. One common method includes the condensation of 2-ethyl-6-methylbenzaldehyde with urea and acetone under acidic conditions to form the pyrimidine ring. The thiol group is then introduced via a nucleophilic substitution reaction using thiourea. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Major Products: These reactions can yield a variety of products, including disulfides, sulfonic acids, amines, and halogenated derivatives.
Scientific Research Applications
1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound’s ability to undergo redox reactions also plays a role in its biological activity, affecting oxidative stress and cellular signaling pathways.
Comparison with Similar Compounds
1-(2-Ethyl-6-methylphenyl)-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol can be compared with similar compounds such as:
2-Ethyl-6-methylphenyl isocyanate: This compound has a similar aromatic structure but differs in its functional groups, leading to different reactivity and applications.
N-(2-Ethyl-6-methylphenyl)-1-naphthamide: Another structurally related compound with distinct applications in materials science and pharmaceuticals.
(S)-N-(2-Ethyl-6-methylphenyl)alanine: Used in the synthesis of herbicides, showcasing the versatility of the 2-ethyl-6-methylphenyl moiety in various chemical contexts.
Properties
IUPAC Name |
3-(2-ethyl-6-methylphenyl)-6,6-dimethyl-1H-pyrimidine-2-thione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2S/c1-5-12-8-6-7-11(2)13(12)17-10-9-15(3,4)16-14(17)18/h6-10H,5H2,1-4H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSKXJXOAQXIGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N2C=CC(NC2=S)(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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